molecular formula C23H30N4O4S B5342694 N-(4-{[BENZYL(METHYL)AMINO]SULFONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N-(4-{[BENZYL(METHYL)AMINO]SULFONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5342694
M. Wt: 458.6 g/mol
InChI Key: ZMXGQCMEAKEHOH-UHFFFAOYSA-N
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Description

N-(4-{[BENZYL(METHYL)AMINO]SULFONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a sulfonyl group, and a tetrahydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[BENZYL(METHYL)AMINO]SULFONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(4-{[BENZYL(METHYL)AMINO]SULFONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1

Properties

IUPAC Name

4-N-[4-[benzyl(methyl)sulfamoyl]phenyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-25(2)23(29)27-15-13-19(14-16-27)22(28)24-20-9-11-21(12-10-20)32(30,31)26(3)17-18-7-5-4-6-8-18/h4-12,19H,13-17H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXGQCMEAKEHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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